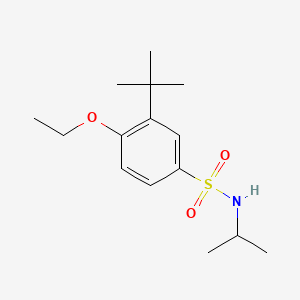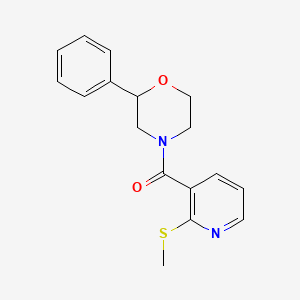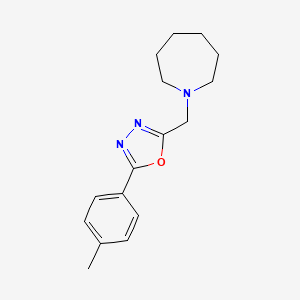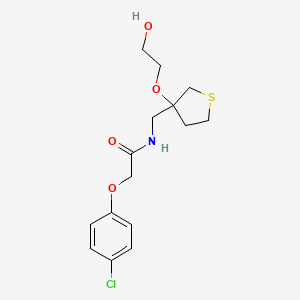
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family of compounds. This compound has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in various tissues. The inhibition of carbonic anhydrases has also been shown to have anti-inflammatory and anti-tumor effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide are largely dependent on its inhibition of carbonic anhydrases. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in various tissues. It can also lead to a decrease in the production of aqueous humor, which can be beneficial in the treatment of glaucoma. Additionally, the inhibition of carbonic anhydrases has been shown to have anti-inflammatory and anti-tumor effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrases. This specificity allows for the targeted inhibition of these enzymes, which can be beneficial in studying their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Future Directions
There are several future directions for the study of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrases, which can be used in the treatment of various diseases. Another direction is the study of the anti-inflammatory and anti-tumor effects of this compound, which can lead to the development of new treatments for these conditions. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves the reaction of tert-butylamine, ethyl chloroacetate, and isopropylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through recrystallization or column chromatography.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide has been used in scientific research for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. This compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
IUPAC Name |
3-tert-butyl-4-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-14-9-8-12(10-13(14)15(4,5)6)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMPFNGLXWZGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)



![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2494976.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)



